
4,7-Diphenyl-1,3-dithiepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diphenyl-1,3-dithiepane-2-thione is an organic compound with the molecular formula C₁₇H₁₆S₃ It belongs to the class of dithiepane derivatives, characterized by a seven-membered ring containing two sulfur atoms and one thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-dithiepane-2-thione typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. One common method includes the use of elemental sulfur and a base such as sodium hydride in an organic solvent like tetrahydrofuran. The reaction is carried out under reflux conditions, leading to the formation of the dithiepane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-1,3-dithiepane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
4,7-Diphenyl-1,3-dithiepane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its sulfur-containing structure.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-1,3-dithiepane-2-thione involves its interaction with molecular targets through its sulfur atoms and thione group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diphenyl-1,3-dihydro-2-benzofuran
- 4,7-Dihydroxy-4,7-dimethyl-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- 3,4-Diphenyl-1,3-oxazolidine-2-thione
- 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
Uniqueness
4,7-Diphenyl-1,3-dithiepane-2-thione is unique due to its seven-membered ring structure containing two sulfur atoms and a thione group. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The presence of sulfur atoms and the thione group also imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
879279-57-9 |
|---|---|
Molecular Formula |
C17H16S3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4,7-diphenyl-1,3-dithiepane-2-thione |
InChI |
InChI=1S/C17H16S3/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
HGEJLEYJINHAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC(=S)SC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
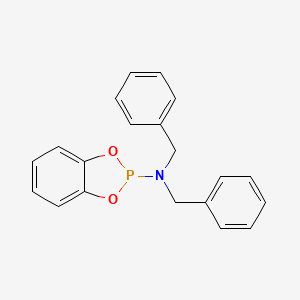


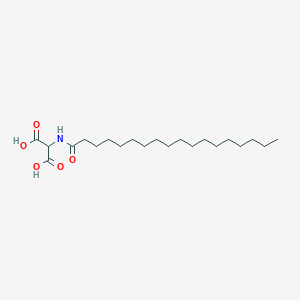
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

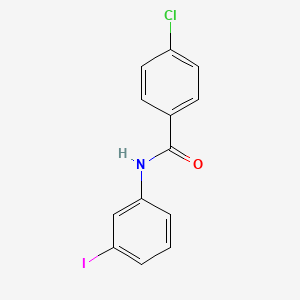
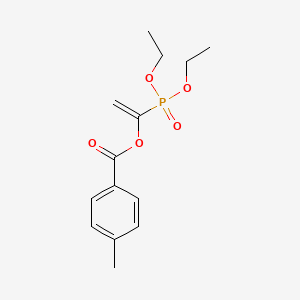
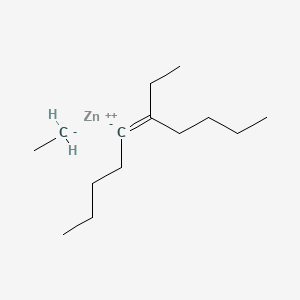
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)
